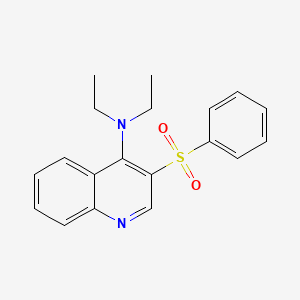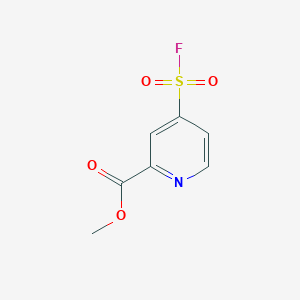
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 2138060-60-1 . It has a molecular weight of 219.19 . The IUPAC name for this compound is methyl 4-(fluorosulfonyl)picolinate . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is 1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 219.19 .Applications De Recherche Scientifique
Dioxygen-Initiated Oxidation in Diiron(II) Complexes
In a study by Carson & Lippard (2006), the dioxygen-initiated oxidation of heteroatomic substrates in diiron(II) complexes is described. This research highlights the application of pyridine ligands, akin to Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate, in modeling the active site of soluble methane monooxygenase, which is crucial for understanding enzymatic oxidation processes (Carson & Lippard, 2006).
Synthesis and Analgesic Properties
Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in molecules for optimizing biological properties. This study indicates the potential of derivatives of pyridine compounds, such as Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate, in enhancing the analgesic properties of certain compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Green-Emitting Iridium(III) Complexes
Constable et al. (2014) reported on iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands, including those with pyridine-based structures. This research highlights the role of such compounds in developing materials with specific emission properties, useful in various applications like sensors and display technology (Constable, Ertl, Housecroft, & Zampese, 2014).
Fluorescence Properties of Eu(III) and Tb(III) Complexes
Research by Rui (2006) and Rui-ren et al. (2006) focused on synthesizing novel pyridine-2,6-dicarboxylic acid derivatives and studying their fluorescence properties when coordinated with Eu(III) and Tb(III). These findings contribute to the understanding of how pyridine derivatives can be utilized in creating materials with unique fluorescence characteristics, beneficial for applications in optical and material sciences (Rui, 2006) (Rui-ren, Yan, Guo, & Luo, 2006).
Synthesis of Functionalized Tetrahydropyridines
Zhu, Lan, & Kwon (2003) presented a phosphine-catalyzed [4 + 2] annulation process for synthesizing functionalized tetrahydropyridines. This study underscores the significance of pyridine compounds in the field of organic synthesis, demonstrating their utility in creating complex organic structures (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
methyl 4-fluorosulfonylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXUAMKCVSOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
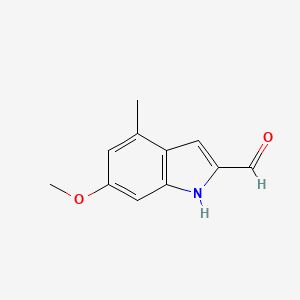
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
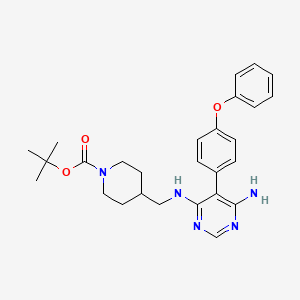
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)
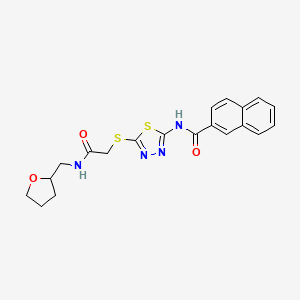
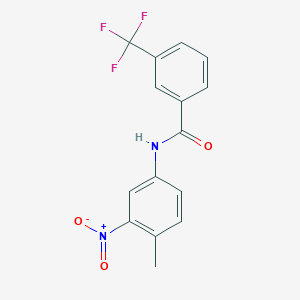
![N-(2,4-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2380492.png)
![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)
